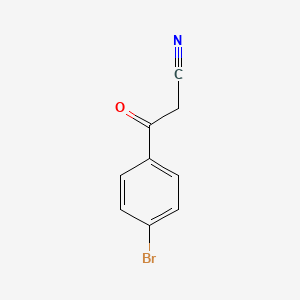

3-(4-Bromophenyl)-3-oxopropanenitrile

説明

3-(4-Bromophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a nitrile and a ketone functional group

特性

IUPAC Name |

3-(4-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWUXWZCSDJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354368 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-94-3 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and General Procedure

The one-pot synthesis of β-ketonitriles from secondary amides, as demonstrated by Li et al., involves sequential deprotonation, alkylation, and cyanation. For 3-(4-Bromophenyl)-3-oxopropanenitrile, the protocol begins with treating 4-bromo-N-phenylbenzamide or 4-bromo-N-methylbenzamide with lithium hexamethyldisilazide (LiHMDS) in toluene under argon. This step generates a resonance-stabilized enolate, which undergoes methylation using iodomethane (CH₃I). Subsequent addition of acetonitrile and excess LiHMDS facilitates cyanide transfer, yielding the target β-ketonitrile.

Key steps include:

- Deprotonation : LiHMDS (1.2 equiv) deprotonates the amide at room temperature, forming a reactive enolate.

- Alkylation : Methylation with CH₃I (1.5 equiv) introduces the methyl group, critical for stabilizing the intermediate.

- Cyanation : Acetonitrile (2.0 equiv) acts as the cyanide source, with LiHMDS (3.0 equiv) promoting nucleophilic attack.

Optimization and Yield

The reaction achieves a 65–72% yield after purification via silica gel chromatography (10% ethyl acetate/hexane). Critical factors influencing efficiency include:

Spectral Characterization

The product is characterized by:

- ¹H NMR : A singlet at δ 4.05 ppm for the methylene group adjacent to the ketone and nitrile.

- ¹³C NMR : Peaks at δ 186.19 (ketone carbonyl) and 113.49 ppm (nitrile carbon).

- FTIR : Bands at 1685 cm⁻¹ (C=O) and 2252 cm⁻¹ (C≡N).

Hydroboration-Cyanation of α,β-Unsaturated Ketones

General Procedure and Reagents

An alternative route involves hydroboration-cyanation of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. This method employs:

Reaction Workflow

- Hydroboration : H-B-9-BBN (0.075 mmol) adds to the enone in tetrahydrofuran (THF), forming a boronate intermediate.

- Cyanation : The intermediate reacts with N-cyano-N-phenyl-p-toluenesulfonamide (0.75 mmol) and pinacolborane (0.6 mmol) at room temperature.

- Purification : Flash chromatography (petroleum ether/ethyl acetate) yields the product in unquantified but reported high purity.

Advantages Over Conventional Methods

- Regioselectivity : H-B-9-BBN ensures exclusive anti-Markovnikov addition, avoiding positional isomers.

- Mild Conditions : Room temperature reactions minimize energy input and side products.

Comparative Analysis of Synthetic Methods

Practical Considerations

- Cost : LiHMDS and H-B-9-BBN are expensive, favoring small-scale synthesis.

- Safety : Pinacolborane and CH₃I require stringent handling under inert conditions.

Physicochemical Properties and Applications

Key Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Melting Point | 153–155°C |

| CAS Number | 4592-94-3 |

Applications

- Pharmaceuticals : Intermediate for kinase inhibitors and antipsychotic agents.

- Materials Science : Building block for luminescent polymers.

化学反応の分析

Types of Reactions: 3-(4-Bromophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-(4-Bromophenyl)-3-aminopropanenitrile.

Oxidation: Formation of 3-(4-Bromophenyl)-3-oxopropanoic acid.

科学的研究の応用

Chemistry: 3-(4-Bromophenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 3-(4-Bromophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Compared to similar compounds, 3-(4-Bromophenyl)-3-oxopropanenitrile is unique due to its combination of a bromophenyl group with both nitrile and ketone functionalities

生物活性

3-(4-Bromophenyl)-3-oxopropanenitrile, a compound with the chemical formula CHBrNO, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its cytotoxic effects and possible therapeutic applications.

This compound is characterized by a bromobenzene moiety attached to a propanenitrile group. Its synthesis often involves reactions with phenylhydrazine in DMSO at elevated temperatures, yielding various derivatives with potential biological activity . The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can suppress the growth of human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) in a dose-dependent manner .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | Comparison |

|---|---|---|---|

| HCT-116 | 15 | Doxorubicin | More potent |

| MCF-7 | 20 | Doxorubicin | Comparable |

| A549 | 10 | 5-Fluorouracil | More potent |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed stronger activity against A549 cells compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism through which this compound exerts its anticancer effects appears to involve cell cycle arrest and induction of apoptosis. Studies have indicated that this compound can interfere with key regulatory proteins involved in the cell cycle, leading to increased rates of programmed cell death in cancer cells .

Case Studies

- Cytotoxic Evaluation : In a study evaluating a series of compounds including this compound, researchers found that it significantly inhibited cell proliferation in HCT-116 and MCF-7 cell lines compared to control groups. The study highlighted the compound's potential as a lead for further development in cancer therapeutics .

- Antimicrobial Potential : Beyond its anticancer properties, derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound is often synthesized via condensation reactions between aryl halides and β-ketonitrile precursors. For example, describes a one-pot synthesis where phenylhydrazine reacts with this compound in DMSO under reflux to form pyrazolo[3,4-b]pyridine derivatives.

- Optimization : Key factors include solvent polarity (e.g., DMSO enhances cyclization), temperature (reflux conditions at 80–90°C), and stoichiometric ratios. Catalysts like PTSA (p-toluenesulphonic acid) improve reaction efficiency by facilitating intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?

- Characterization Techniques :

- IR Spectroscopy : Look for peaks at ~2214 cm⁻¹ (C≡N stretch) and ~1690 cm⁻¹ (C=O stretch) .

- NMR Analysis : Key signals include δ 7.81–7.67 ppm (aromatic protons) and δ 186.2 ppm (carbonyl carbon) in NMR .

- Melting Point : Reported m.p. ranges (152–154°C observed vs. 158–162°C literature) should be cross-checked to assess purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction pathways in heterocyclic syntheses involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and promote cyclization, as seen in the formation of 3,6-bis(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine. Nonpolar solvents (e.g., toluene) may favor alternative pathways, leading to byproducts like 5-aminopyrazole .

- Temperature Control : Elevated temperatures (reflux) accelerate intermediate condensation but require careful monitoring to avoid decomposition. Lower temperatures may favor stepwise reactions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Analytical Validation :

- Reproduce synthesis under standardized conditions (e.g., ’s protocol using ethanol/PTSA).

- Use differential scanning calorimetry (DSC) to confirm melting behavior.

- Compare spectral data (e.g., NMR shifts) with literature to identify impurities or polymorphic forms .

Q. How does this compound act as a cyanoacetylating agent in the synthesis of bioactive heterocycles?

- Mechanistic Insight : The nitrile and ketone groups enable nucleophilic attacks, forming intermediates like enolates. For example, in pyrazole synthesis, the compound reacts with hydrazines to form 5-aminopyrazole, which undergoes further condensation to yield fused heterocycles .

- Applications : These heterocycles exhibit potential antimicrobial and anticancer activities, validated via in vitro assays and molecular docking studies .

Methodological Recommendations

- Synthetic Design : Prioritize one-pot methodologies to reduce purification steps and improve atom economy .

- Data Analysis : Use HPLC or GC-MS to monitor reaction progress and quantify byproducts. Cross-validate NMR assignments with computational tools (e.g., DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。